molecular formula C33H33BN2O B11776074 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate

1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate

Cat. No.: B11776074
M. Wt: 484.4 g/mol
InChI Key: OCMLEVDCRIOZQD-UHFFFAOYSA-N
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Description

1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of a pyridinium ion substituted with a dimethylcarbamoyl group and a methyl group, paired with a tetraphenylborate anion. The combination of these groups imparts distinct characteristics that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate typically involves the reaction of 4-methylpyridine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium tetraphenylborate to form the final product. The reaction is usually carried out in an organic solvent like acetonitrile at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the pyridinium ion.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylcarbamoyl group can yield corresponding amides or carboxylic acids, while substitution reactions can produce various substituted pyridinium derivatives .

Scientific Research Applications

1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate involves its interaction with molecular targets through its functional groups. The pyridinium ion can engage in electrostatic interactions and hydrogen bonding, while the tetraphenylborate anion can participate in π-π interactions and coordination with metal ions. These interactions facilitate the compound’s role in catalysis, complex formation, and biological activity .

Comparison with Similar Compounds

  • 1-(Dimethylcarbamoyl)-4-methylpyridinium chloride
  • 1-(Dimethylcarbamoyl)-4-methylpyridinium bromide
  • 1-(Dimethylcarbamoyl)-4-methylpyridinium iodide

Comparison: Compared to its analogs, 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate exhibits unique properties due to the presence of the tetraphenylborate anion. This anion enhances the compound’s solubility in organic solvents and its ability to form stable complexes with metal ions. These characteristics make it more versatile and effective in various applications .

Properties

Molecular Formula

C33H33BN2O

Molecular Weight

484.4 g/mol

IUPAC Name

tetraphenylboranuide;N,N,4-trimethylpyridin-1-ium-1-carboxamide

InChI

InChI=1S/C24H20B.C9H13N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8-4-6-11(7-5-8)9(12)10(2)3/h1-20H;4-7H,1-3H3/q-1;+1

InChI Key

OCMLEVDCRIOZQD-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC=[N+](C=C1)C(=O)N(C)C

Origin of Product

United States

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